molecular formula C16H20ClNO B1270995 (2-Methoxy-benzyl)-phenethyl-amine CAS No. 3241-03-0

(2-Methoxy-benzyl)-phenethyl-amine

Cat. No.: B1270995
CAS No.: 3241-03-0
M. Wt: 277.79 g/mol
InChI Key: JNCKTVRAIZBHMR-UHFFFAOYSA-N
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Description

(2-Methoxy-benzyl)-phenethyl-amine is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the benzyl moiety and a phenethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-benzyl)-phenethyl-amine typically involves the reaction of 2-methoxybenzyl chloride with phenethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

2-Methoxybenzyl chloride+PhenethylamineThis compound+Hydrochloric acid\text{2-Methoxybenzyl chloride} + \text{Phenethylamine} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2-Methoxybenzyl chloride+Phenethylamine→this compound+Hydrochloric acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-benzyl)-phenethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

(2-Methoxy-benzyl)-phenethyl-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its interaction with receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Methoxy-benzyl)-phenethyl-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to serotonin receptors, leading to altered neurotransmitter release and signaling pathways. This interaction can result in various physiological and pharmacological effects, depending on the target receptors and pathways involved.

Comparison with Similar Compounds

    (2-Methoxybenzyl)-2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe): A potent serotonin receptor agonist with hallucinogenic properties.

    (2-Methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe): Another serotonin receptor agonist known for its psychoactive effects.

Uniqueness: (2-Methoxy-benzyl)-phenethyl-amine is unique due to its specific structural features, which confer distinct pharmacological properties. Its methoxy group and phenethylamine backbone contribute to its interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

3241-03-0

Molecular Formula

C16H20ClNO

Molecular Weight

277.79 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-phenylethanamine;hydrochloride

InChI

InChI=1S/C16H19NO.ClH/c1-18-16-10-6-5-9-15(16)13-17-12-11-14-7-3-2-4-8-14;/h2-10,17H,11-13H2,1H3;1H

InChI Key

JNCKTVRAIZBHMR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNCCC2=CC=CC=C2

Canonical SMILES

COC1=CC=CC=C1CNCCC2=CC=CC=C2.Cl

Origin of Product

United States

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